Cas no 223646-08-0 (5-Phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one)

5-Phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one structure
223646-08-0 structure
Product name:5-Phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
CAS No:223646-08-0
MF:C13H10N2O
MW:210.2313
CID:1033413
PubChem ID:15504063

5-Phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Chemical and Physical Properties

Names and Identifiers

    • 5-Phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
    • 5-phenyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
    • 5-phenyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
    • 5-phenyl-7-azaoxindole
    • AGN-PC-00PGVJ
    • AK132567
    • KB-44027
    • Kinome_3292
    • RL02700
    • SureCN5873863
    • 5-phenyl-1,3dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
    • J-517916
    • DTXSID70573433
    • SCHEMBL5873863
    • CHEMBL1983630
    • QVGIGZLDWCWJDZ-UHFFFAOYSA-N
    • 223646-08-0
    • Inchi: InChI=1S/C13H10N2O/c16-12-7-10-6-11(8-14-13(10)15-12)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,14,15,16)
    • InChI Key: QVGIGZLDWCWJDZ-UHFFFAOYSA-N
    • SMILES: O=C1CC2=CC(C3=CC=CC=C3)=CN=C2N1

Computed Properties

  • Exact Mass: 210.079312947g/mol
  • Monoisotopic Mass: 210.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 42Ų

5-Phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM149297-1g
5-phenyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
223646-08-0 95%+
1g
$684 2024-07-28
Chemenu
CM149297-1g
5-phenyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
223646-08-0 95%
1g
$729 2021-06-09
Alichem
A029184924-1g
5-Phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
223646-08-0 95%
1g
$628.00 2023-09-02

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